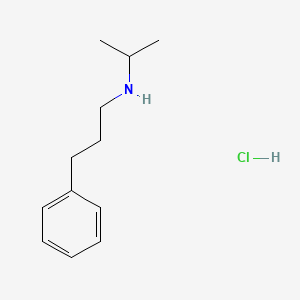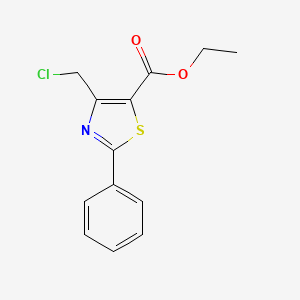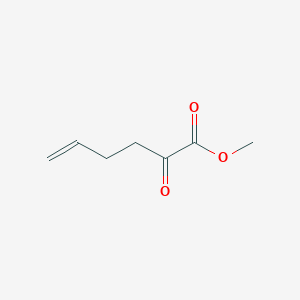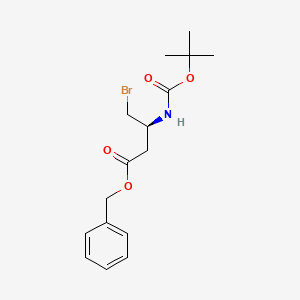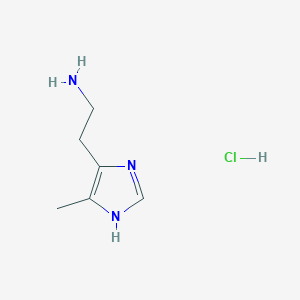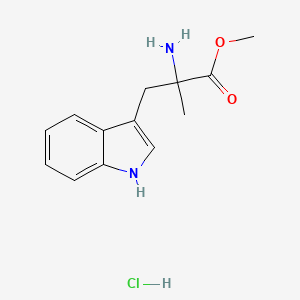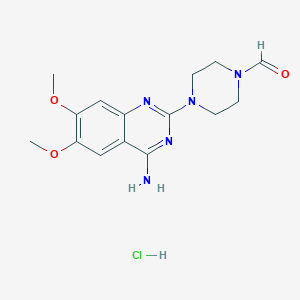
4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde;hydrochloride
説明
This compound is a derivative of quinazoline, a nitrogen-containing heterocycle . It is related to compounds like cyclopropylmethyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate, hydrochloride .
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-amino-2-chloro-6,7-dimethoxyquinazoline . A series of 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazolines were synthesized and evaluated for alpha-adrenoceptor affinity and antihypertensive activity .Molecular Structure Analysis
The molecular structure of similar compounds can be found in various databases . For example, the structure of 4-Amino-2-chloro-6,7-dimethoxyquinazoline is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are documented in various databases . For example, 4-Amino-2-chloro-6,7-dimethoxyquinazoline has a melting point of 262-268 °C (dec.) (lit.) .科学的研究の応用
Anti-mycobacterial Activity
Piperazine, a core structure in many marketed drugs, has shown significant medicinal importance due to its diverse pharmacological activities. Specifically, derivatives containing piperazine have been highlighted for their potent anti-mycobacterial properties against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these compounds provides a foundation for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
CNS Acting Drugs
Derivatives of piperazine and similar heterocyclic compounds have been identified for their potential as central nervous system (CNS) acting drugs. Research has outlined various functional chemical groups, including piperazine derivatives, as having effects ranging from depression and euphoria to convulsion, indicating their potential application in treating CNS disorders (Saganuwan, 2017).
Antidiabetic Agents
The therapeutic target DPP IV (dipeptidyl peptidase IV) has been identified as critical for the treatment of type 2 diabetes mellitus. Piperazine derivatives, among others, have been patented as DPP IV inhibitors, showcasing their role in antidiabetic drug development. These inhibitors work by preventing the hydrolysis of incretin molecules, thus promoting insulin secretion and offering a strategic pathway for diabetes management (Mendieta et al., 2011).
Therapeutic Applications of Piperazine Derivatives
The therapeutic versatility of piperazine derivatives is well-documented, with applications across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. This broad therapeutic potential is attributed to the structural flexibility of the piperazine nucleus, allowing for significant pharmacokinetic and pharmacodynamic modulations through minor substitutions (Rathi et al., 2016).
特性
IUPAC Name |
4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3.ClH/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20;/h7-9H,3-6H2,1-2H3,(H2,16,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBHLVFARVXOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-formylpiperazine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



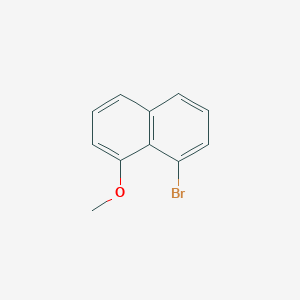
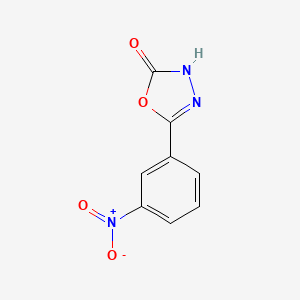
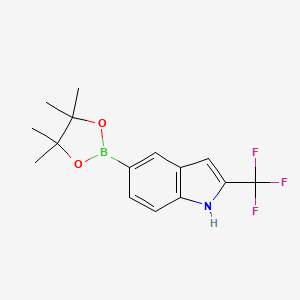
![{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3156833.png)
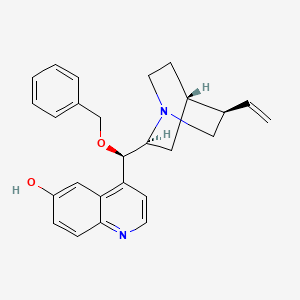
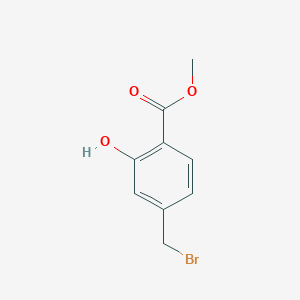
![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)
